Terminal Duplex Stabilization: 2'-O-Propargyl vs. Unmodified Adenosine
Oligonucleotide duplexes containing 2'-O-propargylated adenosine at terminal positions and subsequently cross-linked with a bifunctional azide exhibit a dramatic increase in thermal stability compared to non-cross-linked controls. This ΔTm directly quantifies the functional outcome of using this specific phosphoramidite building block to create a 'clickable' site for interstrand cross-linking [1].
| Evidence Dimension | Change in Melting Temperature (ΔTm) upon cross-linking |
|---|---|
| Target Compound Data | +29 °C increase in Tm |
| Comparator Or Baseline | Non-cross-linked duplex containing 2'-O-propargylated adenosine (baseline Tm) |
| Quantified Difference | +29 °C |
| Conditions | Cross-linked DNA duplex formed by CuAAC reaction of terminal 2'-O-propargylated adenosine with a bifunctional azide linker; melting temperature measured via UV thermal denaturation. |
Why This Matters
This quantifies the value of the 2'-O-propargyl handle: it enables the creation of highly stabilized, cross-linked DNA structures for applications like aptamer stabilization or structural biology probes.
- [1] Pujari, S. S. et al. Oligonucleotides with 'Clickable' Sugar Residues: Synthesis, Duplex Stability, and Terminal versus Central Interstrand Cross-Linking of 2'-O-Propargylated 2-Aminoadenosine with a Bifunctional Azide. J. Org. Chem. 2014, 79 (10), 4423-4437. View Source
